molecular formula C13H9N3OS B12283691 N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide CAS No. 742640-87-5

N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide

Cat. No.: B12283691
CAS No.: 742640-87-5
M. Wt: 255.30 g/mol
InChI Key: YBHRSXBMLOWBLL-UHFFFAOYSA-N
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Description

N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a benzamide group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide typically involves multiple steps starting from commercially available substances. One common method involves the reaction of pyridin-2-amine with benzoyl chloride to form N-(pyridin-2-yl)benzamide. This intermediate is then subjected to cyclization with a thioamide precursor under oxidative conditions to form the thiazolo[5,4-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by binding to the kinase domain, thereby blocking the enzyme’s activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide is unique due to its specific combination of a thiazole-pyridine fused ring system with a benzamide group. This structure imparts distinct chemical and biological properties, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

N-([1,3]thiazolo[5,4-b]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS/c17-11(9-5-2-1-3-6-9)16-13-15-10-7-4-8-14-12(10)18-13/h1-8H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBHRSXBMLOWBLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665991
Record name N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742640-87-5
Record name N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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